Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C15H20N2O6S . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .
Scientific Research Applications
Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate include other thiophene derivatives and morpholine-containing compounds .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20N2O6S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
dimethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H20N2O6S/c1-9-11(14(19)21-2)13(24-12(9)15(20)22-3)16-10(18)8-17-4-6-23-7-5-17/h4-8H2,1-3H3,(H,16,18) |
InChI Key |
HWVYOUBHNCCHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCOCC2)C(=O)OC |
Origin of Product |
United States |
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